molecular formula C22H27FN4 B11335371 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11335371
M. Wt: 366.5 g/mol
InChI Key: CKCSVGTUNXFCPT-UHFFFAOYSA-N
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Description

5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl group, a fluorophenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the cyclopentyl group: This step may involve nucleophilic substitution reactions where a cyclopentyl group is introduced.

    Incorporation of the fluorophenyl group: This can be done through Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.

    Addition of the methyl group: This step involves methylation reactions using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various aryl or alkyl groups, expanding the compound’s structural diversity.

Scientific Research Applications

5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include:

Properties

Molecular Formula

C22H27FN4

Molecular Weight

366.5 g/mol

IUPAC Name

5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H27FN4/c1-14-20(15-9-11-16(23)12-10-15)21-25-18(22(2,3)4)13-19(27(21)26-14)24-17-7-5-6-8-17/h9-13,17,24H,5-8H2,1-4H3

InChI Key

CKCSVGTUNXFCPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC4CCCC4

Origin of Product

United States

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